molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid CAS No. 1537170-85-6

DBCO-PEG4-acid

Cat. No.: B606961
CAS No.: 1537170-85-6
M. Wt: 552.62
InChI Key: LKSAMQQFMTVPKD-UHFFFAOYSA-N
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Description

Dibenzocyclooctyne-PEG4-acid is a compound widely used in copper-free click chemistry. It is an acid-functionalized cyclooctyne derivative, which reacts with azide-functionalized compounds or biomolecules without the need for a copper (I) catalyst. This reaction results in a stable triazole linkage. The polyethylene glycol (PEG) spacer in the compound adds hydrophilicity, reducing aggregation and enhancing solubility in aqueous solutions .

Scientific Research Applications

Dibenzocyclooctyne-PEG4-acid has a wide range of applications in scientific research:

Safety and Hazards

DBCO-PEG4-acid is not classified as a hazard . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air .

Future Directions

DBCO-PEG4-acid is widely used in copper-free Click Chemistry reactions . Its future applications could involve further optimization of the click conjugation reaction and exploration of its use in other types of reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzocyclooctyne-PEG4-acid involves the functionalization of dibenzocyclooctyne with a PEG4 linker and a carboxylic acid group. The process typically includes the following steps:

    Formation of Dibenzocyclooctyne (DBCO): This involves the cyclization of a suitable precursor to form the dibenzocyclooctyne ring structure.

    Attachment of PEG4 Linker: The PEG4 linker is attached to the DBCO through a series of reactions, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of Dibenzocyclooctyne-PEG4-acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced under stringent quality control conditions to ensure consistency and reliability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dibenzocyclooctyne-PEG4-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, occurring under mild conditions without the need for a catalyst .

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds or biomolecules.

    Conditions: The reaction typically occurs at room temperature in aqueous or organic solvents.

Major Products

The major product of the SPAAC reaction involving Dibenzocyclooctyne-PEG4-acid is a stable triazole linkage. This product is formed through the reaction of the alkyne group in Dibenzocyclooctyne-PEG4-acid with the azide group in the reacting compound .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzocyclooctyne-amine
  • Dibenzocyclooctyne-acid
  • Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-PEG4-maleimide
  • Dibenzocyclooctyne-PEG4-biotin conjugate

Uniqueness

Dibenzocyclooctyne-PEG4-acid is unique due to its PEG4 spacer, which enhances its solubility and reduces aggregation. This makes it particularly suitable for biological applications where solubility and biocompatibility are crucial .

Properties

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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